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Introduction to Alectinib Solubility Challenges

Alectinib hydrochloride (ALH) is a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the

treatment of ALK-positive non-small cell lung cancer (NSCLC). Despite its clinical efficacy, alectinib faces

significant pharmaceutical challenges due to its poor aqueous solubility, classifying it as a

Biopharmaceutical Classification System (BCS) Class IV compound with low solubility and low

permeability. The absolute solubility of alectinib in water is extremely limited (approximately 10.3 ± 1.2

µg/mL), with varying solubility across different pH conditions and organic solvents. These solubility

limitations directly impact its oral bioavailability, which is reported to be approximately 37% under fed

conditions and further reduced to one-third of that value under fasting conditions. To achieve therapeutic

efficacy, the current marketed formulation requires high dosing (600 mg twice daily), necessitating patients

to consume multiple capsules daily, which significantly reduces patient compliance.

The physicochemical properties of alectinib present substantial challenges for formulation development.

Alectinib exhibits pH-dependent solubility, with highest solubility in acidic conditions, though it

demonstrates instability at extremely low pH levels. Additionally, alectinib is photosensitive and susceptible

to degradation under various environmental conditions, requiring protective measures during manufacturing

and storage. The conventional formulation approaches have proven insufficient in addressing these
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bioavailability challenges, necessitating the development of advanced drug delivery systems such as

amorphous solid dispersions (ASDs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance

solubility, dissolution, and ultimately, oral bioavailability.

Formulation Strategies and Excipient Selection

Amorphous Solid Dispersion Approaches

The development of amorphous solid dispersions (ASDs) represents a promising strategy to enhance the

solubility and dissolution rate of alectinib. ASDs work by disrupting the crystal lattice of the drug, thereby

converting it to a higher energy amorphous state that requires no energy for crystal breakdown during

dissolution. For alectinib, research has focused on both second-generation and third-generation ASD

systems. Second-generation ASDs typically consist of the drug dispersed in amorphous polymers, while

third-generation ASDs incorporate additional components such as surfactants to further enhance performance

and stability. Several polymeric systems have been investigated for alectinib ASD formulation, with

Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) demonstrating

particularly promising results due to its amphiphilic nature and ability to maintain supersaturation.

Soluplus-Based Formulations: Soluplus has shown exceptional capability in enhancing alectinib

solubility, with studies reporting approximately 111-fold solubility improvement compared to pure

API. This polymer functions through multiple mechanisms, including improved wettability, inhibition

of precipitation, and potential permeability enhancement. Optimal drug-polymer ratios have been

identified at 1:5 (alectinib:Soluplus), with this composition demonstrating complete amorphization

and significant dissolution enhancement.

Third-Generation ASD Systems: The incorporation of surfactants such as Gelucire 44/14 (5% w/w)

or Poloxamer 407 (5% w/w) into Soluplus-based ASDs has yielded additional benefits in solubility

and dissolution performance. These ternary systems demonstrate enhanced stability against

crystallization and improved dissolution in bio-relevant media, particularly in fasted-state simulated

intestinal fluid (FaSSIF), where alectinib typically exhibits lowest solubility.

Alternative Polymer Systems: Recent research has also explored the use of novel polymers such as

Apinovex for alectinib ASD formulation. Studies have demonstrated successful amorphization at drug
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loads up to 60%, with significant solubility enhancement in various dissolution media, including

biorelevant environments.

Suspended Self-Nanoemulsifying Drug Delivery Systems (Su-
SNEDDS)

An alternative approach to enhance alectinib solubility involves the development of suspended self-

nanoemulsifying drug delivery systems (Su-SNEDDS). This technology combines the advantages of

SNEDDS preconcentrates with suspension technology to achieve high drug loading while maintaining the

solubilization benefits of nanoemulsions. The Su-SNEDDS formulation for alectinib incorporates the drug

in micronized form within the SNEDDS concentrate, which upon dilution in aqueous media, forms a

nanoemulsion while simultaneously releasing fine drug particles for rapid dissolution. The optimized Su-

SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS) and

reached 100% dissolution within 30 minutes in 1% sodium lauryl sulfate (SLS) pH 1.2 buffer.

Table 1: Excipient Screening for Alectinib Solid Dispersions

Excipient
Category

Specific Excipients
Tested

Performance Summary
Optimal
Concentration

Polymers Soluplus, Povidone,
Copovidone,

Crospovidone, Apinovex

Soluplus showed 111-fold
solubility enhancement; Apinovex

enabled drug loading up to 60%

1:5 drug:polymer
ratio (Soluplus)

Surfactants Gelucire 44/14, Poloxamer

188, Poloxamer 407,
Tween 80, SLS

Gelucire 44/14 showed 45-fold

solubility enhancement;
Poloxamer 407 optimal for ternary

ASDs

5% w/w of total

formulation

Oils (for
SNEDDS)

Capmul MCM C8, Capmul

MCM C10, Medium-chain
triglycerides

Capmul MCM C8 showed optimal

emulsification properties

10-30% of

SNEDDS
preconcentrate

Preparation Protocols
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Solvent Evaporation Method for Amorphous Solid Dispersions

The solvent evaporation technique is widely employed for the preparation of alectinib amorphous solid

dispersions due to its simplicity, scalability, and ability to produce homogeneous dispersions. The following

protocol details the preparation of third-generation ASDs containing alectinib, Soluplus, and Poloxamer 407:

Materials: Alectinib hydrochloride, Soluplus, Poloxamer 407, methanol, chloroform (in 1:1 ratio),

and liquid nitrogen.

Procedure:

Weigh alectinib, Soluplus, and Poloxamer 407 in the ratio of 1:5:0.3 (equivalent to 5% w/w of
total formulation) using an analytical balance with 0.1 mg accuracy.

Dissense the drug-polymer-surfactant mixture in a mixture of methanol and chloroform (1:1 v/v)
in a round-bottom flask. The solvent volume should be sufficient to completely dissolve the

solids (typically 10-15 mL per gram of solid).
Attach the round-bottom flask to a rotary evaporator and immerse in a temperature-controlled

water bath set at 40°C.
Rotate the flask at 80-100 rpm while gradually applying vacuum (approximately 400-500 mbar

initially, reduced to 50-100 mbar final).
Continue evaporation until a dry solid mass is obtained (typically 2-3 hours).

Carefully scrape the solid dispersion from the flask and gently grind using a mortar and pestle.
Pass the resulting powder through a 60-mesh sieve to ensure uniform particle size.

Store the final solid dispersion in airtight containers with desiccant at controlled room
temperature conditions.

Critical Process Parameters:

Solvent selection and volume: Adequate solvent volume is crucial for complete dissolution of all
components.

Evaporation temperature: Must be maintained below the glass transition temperature of the
polymer to prevent phase separation.

Vacuum application: Gradual reduction of pressure prevents bumping and ensures formation of
homogeneous solid dispersion.

Drying time: Incomplete solvent removal can lead to stability issues and plasticization.

Preparation of Suspended SNEDDS (Su-SNEDDS)
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The Su-SNEDDS formulation combines the benefits of nanoemulsification with suspension technology to

achieve high drug loading while maintaining excellent dissolution properties. The following protocol details

the preparation of alectinib Su-SNEDDS:

Materials: Alectinib hydrochloride, Kolliphor HS 15 (surfactant), Capmul MCM C8 (oil phase), and

ultrasonic processor with probe.

Procedure:

Prepare the blank SNEDDS preconcentrate by mixing Kolliphor HS 15 and Capmul MCM C8 in

the ratio of 70:30 (w/w) under gentle heating (40°C) and stirring until a clear homogeneous
solution is obtained.

Pre-micronize alectinib hydrochloride using jet milling or other appropriate comminution
technique to achieve particle size of <5 μm.

Gradually add the micronized alectinib (10% w/w of final formulation) to the blank SNEDDS
preconcentrate with continuous stirring.

Subject the suspension to ultrasonication using a probe ultrasonicator (amplitude: 60%, cycle:
0.8, duration: 10 minutes) to ensure uniform dispersion and further particle size reduction.

Characterize the resulting Su-SNEDDS for particle size, dispersibility, and drug content.
Fill the Su-SNEDDS into appropriate dosage forms (e.g., hard gelatin capsules) for

administration.

Critical Process Parameters:

Drug particle size: Crucial for achieving high dissolution rate and physical stability of the

suspension.
Ultrasonication parameters: Amplitude, duration, and cycle settings must be optimized to

achieve homogeneous dispersion without degrading the components.
Oil-to-surfactant ratio: Critical for maintaining emulsification efficiency upon dilution in aqueous

media.

Characterization Methods and Protocols

Solid-State Characterization

Comprehensive solid-state characterization is essential to confirm the successful formation of amorphous

solid dispersions and to assess their physical stability. The following analytical techniques are employed:
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Differential Scanning Calorimetry (DSC):

Protocol: Accurately weigh 3-5 mg of sample into aluminum crucibles and seal perforated lids.
Run DSC method with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge (50

mL/min). Compare thermograms of pure alectinib, physical mixture, and solid dispersions.
Interpretation: The disappearance of the sharp melting endotherm of crystalline alectinib
(approximately 215°C) indicates successful amorphization. The presence of a single glass
transition temperature (Tg) suggests formation of a homogeneous amorphous system.

Powder X-Ray Diffraction (pXRD):

Protocol: Pack powder samples into sample holders and smooth the surface. Analyze using
Cu Kα radiation (λ = 1.5418 Å) with voltage of 40 kV and current of 40 mA. Scan range: 5° to

40° 2θ with step size of 0.02° and scan speed of 2°/min.
Interpretation: The absence of characteristic crystalline peaks of alectinib (particularly at 2θ

values of 12.8°, 16.5°, 18.9°, and 23.5°) confirms conversion to amorphous form.

Fourier-Transform Infrared Spectroscopy (FTIR):

Protocol: Prepare samples using KBr pellet method (1-2% sample in KBr). Acquire spectra in

transmission mode with resolution of 4 cm⁻¹ over range of 4000-400 cm⁻¹.
Interpretation: Shift in characteristic drug peaks (particularly C≡N stretch at ~2220 cm⁻¹ and

C=O stretch at ~1700 cm⁻¹) indicates potential molecular interactions between alectinib and
polymer.

Solubility and Dissolution Studies

Equilibrium Solubility Determination:

Protocol: Add excess solid dispersion to 10 mL of selected media (e.g., water, pH 1.2 HCl, pH
6.8 phosphate buffer, FaSSIF, FeSSIF) in sealed vials. Shake in water bath shaker at 37°C for

24 hours. Filter samples through 0.45 μm membrane filter, dilute appropriately, and analyze by
validated HPLC method.

HPLC Conditions: Use C18 column (250 × 4.6 mm, 5 μm) with mobile phase of
methanol:phosphate buffer pH 3.0 (70:30 v/v) at flow rate of 1.0 mL/min. Detection wavelength:

265 nm. Injection volume: 10 μL.

Dissolution Testing:
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Protocol: Use USP Apparatus II (paddle) with 900 mL dissolution medium (0.1 N HCl with 1%

SLS or biorelevant media) at 37°C ± 0.5°C and rotation speed of 50 rpm. Withdraw samples (5
mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through

0.45 μm membrane, and analyze by HPLC.
Sink Conditions Maintenance: For media without sufficient natural sink conditions, add

appropriate additives such as SLS (0.1-1%) to maintain sink conditions.

Table 2: Characterization Parameters for Alectinib Solid Dispersions

Characterization
Method

Key Parameters Acceptance Criteria

DSC Melting endotherm disappearance,

Glass transition temperature

No crystalline melting peak; Single Tg

>50°C above storage temperature

pXRD Crystalline peaks at characteristic 2θ

values

No distinct crystalline peaks; Broad

amorphous halo pattern

FTIR Peak shifts in C≡N (~2220 cm⁻¹) and

C=O (~1700 cm⁻¹) regions

Evidence of molecular interactions

without chemical degradation

Dissolution Testing % drug released in 15 min, % drug

released in 60 min

>80% in 15 min; >90% in 60 min

Solubility
Measurement

Solubility in water and biorelevant

media

Minimum 100-fold improvement in

aqueous solubility

Experimental Results and Data Analysis

Solubility Enhancement

The developed solid dispersion formulations demonstrated remarkable improvements in alectinib

solubility across various media. The surface-modified solid dispersion (SMSD) containing

alectinib:Soluplus:Gelucire 44/14 in 1:5:5 ratio showed the most significant enhancement with 547-fold

increase in solubility compared to pure alectinib API. In biorelevant media, the optimized third-generation

ASD (containing 5% Poloxamer 407) exhibited 2-fold higher dissolution in FaSSIF compared to the pure
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drug, addressing the particular challenge of low solubility in fasted state conditions that significantly impacts

clinical efficacy. The solubility enhancement was directly correlated with polymer concentration, with higher

polymer levels generally providing greater solubility improvement, though with an optimal point beyond

which additional polymer provided diminishing returns.

The Su-SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS)

while maintaining excellent dissolution characteristics. This formulation approach capitalized on the

combination of nanoemulsification for solubilization and micronized drug particles for rapid dissolution.

Upon dilution in aqueous media, the Su-SNEDDS formed fine nanoemulsions with droplet size <200 nm

while simultaneously releasing micronized alectinib particles that dissolved rapidly, achieving 100% drug

release within 30 minutes in dissolution media containing 1% SLS.

Dissolution Performance

The dissolution performance of alectinib solid dispersions demonstrated significant improvements over the

pure API. The optimized third-generation ASD formulation achieved >80% drug release within 15 minutes

in various dissolution media, compared to <20% for the pure API within the same timeframe. This rapid

dissolution is particularly important for alectinib, as it may reduce the food effect observed with the

conventional formulation, potentially enabling administration without regard to meals and improving patient

compliance. The dissolution enhancement was maintained in biorelevant media, with the ASD showing

substantially higher dissolution in both FaSSIF and FeSSIF compared to the pure drug.

The dissolution data fitted to various kinetic models revealed that the solid dispersion formulations generally

followed the Korsmeyer-Peppas model with non-Fickian diffusion, suggesting a combination of diffusion

and erosion mechanisms for drug release. The maintenance of supersaturation was significantly improved in

ASD formulations compared to pure drug, with the incorporation of surfactants in third-generation ASDs

providing additional stabilization against precipitation, particularly in intestinal pH conditions where

alectinib solubility is inherently low.

Stability Data

Stability studies conducted according to ICH guidelines demonstrated that the optimized ASD formulations

maintained their amorphous character and dissolution performance throughout the study period.
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Accelerated stability testing at 40°C/75% RH for 3 months showed no significant recrystallization in DSC or

pXRD analysis, and the dissolution profiles remained unchanged from initial timepoints. The solid

dispersions also demonstrated photosensitivity similar to the pure drug, necessitating appropriate light-

protective packaging for long-term storage.

The physical stability of the ASDs was attributed to several factors, including the high Tg of the polymer

system, molecular interactions between alectinib and polymer (as evidenced by FTIR), and the

antiplasticizing effect of the surfactant in ternary systems. These factors collectively prevented molecular

mobility and phase separation that could lead to crystallization during storage.

Regulatory Considerations and IVIVC Modeling

The development of alectinib solid dispersions should incorporate in vitro-in vivo correlation (IVIVC)

studies to establish predictive models for in vivo performance based on in vitro dissolution data. Research

has demonstrated a Level A IVIVC for alectinib solid dispersions, which represents a point-to-point

correlation between in vitro dissolution and in vivo absorption. The IVIVC model for alectinib solid

dispersions showed acceptable prediction error (%PE) for Cmax (<10%), though it was inconclusive for

AUC0-last (%PE -14.03), suggesting the need for further refinement of the model or dissolution method to

better simulate gastrointestinal conditions.

From a regulatory perspective, the quality target product profile (QTPP) for alectinib solid dispersions

should include critical quality attributes (CQAs) such as drug content, drug-polymer ratio, solid-state form,

dissolution performance, and stability indicators. The formulation process should be adequately controlled

and validated, with particular attention to the potential impact of process parameters on the amorphous

nature of the product. Additionally, appropriate biorelevant dissolution methods should be developed and

validated to predict in vivo performance, potentially incorporating media simulating both fasted and fed

states to address the significant food effect observed with alectinib.

Table 3: Comparative Performance of Different Alectinib Formulation Strategies
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Formulation Approach
Drug
Loading

Solubility
Enhancement

Dissolution
Performance

Stability

Pure API 100% Baseline <20% in 15 min Stable

crystalline form

Second-Generation
ASD (Soluplus 1:5)

16.7% 111-fold >80% in 15 min Stable for 12

months

Third-Generation ASD
(with 5% surfactant)

15.9% 547-fold >80% in 15 min Stable for 12

months

Su-SNEDDS 10% 20-fold higher than

SNEDDS

100% in 30 min Physical

stability
concerns

Apinovex ASD (20%
drug load)

20% 394 μg/mL in
FeSSIF-V2

75% in 2 hours Stable for 2
months

Conclusion and Future Perspectives

The development of amorphous solid dispersions represents a viable formulation strategy to address the

significant solubility and bioavailability challenges associated with alectinib. Through rational selection of

polymeric carriers and surfactants, along with optimization of manufacturing processes, substantial

improvements in solubility, dissolution rate, and potential bioavailability can be achieved. The third-

generation ASD approach, incorporating appropriate surfactants, has demonstrated superior performance

compared to second-generation systems, particularly in maintaining supersaturation and enhancing

dissolution in biorelevant media.

Future research directions should focus on scale-up considerations for industrial manufacturing, with

particular attention to the potential transformation from solvent-based to melt-based processes for improved

environmental sustainability. Additionally, further exploration of novel polymeric carriers with enhanced

stabilization capabilities may enable higher drug loading while maintaining physical stability. Long-term

stability studies under various storage conditions will be essential to establish appropriate shelf-life and

storage recommendations for these formulations. The successful development of alectinib solid dispersions
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has the potential to significantly improve patient therapy by enabling reduced dosing, decreasing food

effects, and enhancing overall treatment efficacy.
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Click to download full resolution via product page

Diagram 1: Alectinib Solid Dispersion Development Workflow

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Alectinib Solid

Dispersion for Enhanced Bioavailability]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548568#alectinib-solid-dispersion-preparation-

characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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